N-benzylpiperidine-1-carbothioamide
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Overview
Description
N-benzylpiperidine-1-carbothioamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The addition of a benzyl group and a carbothioamide functional group to the piperidine ring results in this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylpiperidine-1-carbothioamide typically involves the reaction of piperidine derivatives with benzyl isothiocyanate. One common method involves the use of hydrazine hydrate, arylidene malononitrile, and isothiocyanates in a one-pot reaction . The reaction is carried out under mild conditions, often at temperatures ranging from 60-70°C, and can be catalyzed by various catalysts such as HAp/ZnCl2 nano-flakes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, selecting appropriate catalysts, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N-benzylpiperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-benzylpiperidine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzylpiperidine-1-carbothioamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which may have therapeutic effects in conditions such as Alzheimer’s disease. The compound may also interact with other molecular pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-4-benzylpiperidine-1-carbothioamide: Another piperidine derivative with similar structural features.
Carboxamide derivatives of 1,3,4-thiadiazole: These compounds share the carbothioamide functional group and have similar biological activities.
Uniqueness
N-benzylpiperidine-1-carbothioamide is unique due to its specific combination of a piperidine ring, a benzyl group, and a carbothioamide functional group. This unique structure allows it to interact with specific molecular targets and exhibit distinct biological activities compared to other piperidine derivatives.
Properties
IUPAC Name |
N-benzylpiperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c16-13(15-9-5-2-6-10-15)14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCBSMJLEWRRSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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